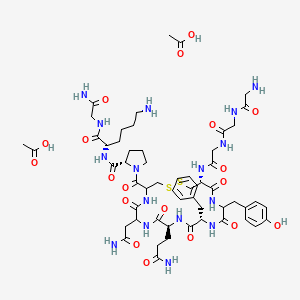
1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol is an organic compound that features a benzyloxy group, a bromofluorophenyl group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Bromofluorophenyl Group: This step involves the substitution reaction of a fluorobromobenzene derivative with an appropriate nucleophile.
Amino Alcohol Formation: The final step involves the reaction of the intermediate with an amine to form the amino alcohol moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(Benzyloxy)-3-((4-chloro-3-fluorophenyl)amino)propan-2-ol
- 1-(Benzyloxy)-3-((4-bromo-3-methylphenyl)amino)propan-2-ol
- 1-(Benzyloxy)-3-((4-bromo-3-iodophenyl)amino)propan-2-ol
Uniqueness: 1-(Benzyloxy)-3-((4-bromo-3-fluorophenyl)amino)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
Fórmula molecular |
C16H17BrFNO2 |
|---|---|
Peso molecular |
354.21 g/mol |
Nombre IUPAC |
1-(4-bromo-3-fluoroanilino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H17BrFNO2/c17-15-7-6-13(8-16(15)18)19-9-14(20)11-21-10-12-4-2-1-3-5-12/h1-8,14,19-20H,9-11H2 |
Clave InChI |
KPFQZKLNYQZXLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(CNC2=CC(=C(C=C2)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
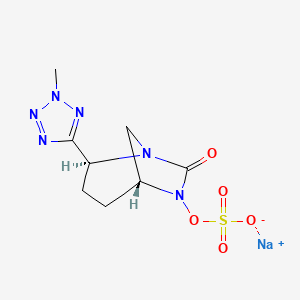

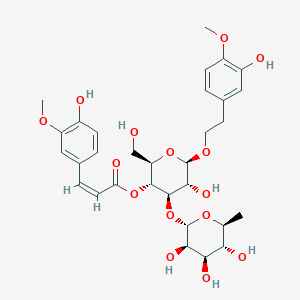
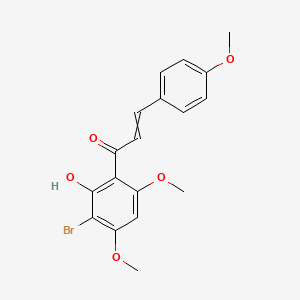
![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
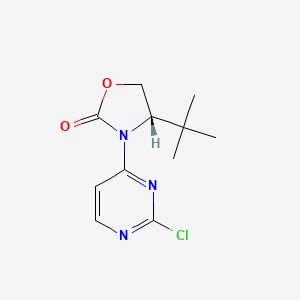
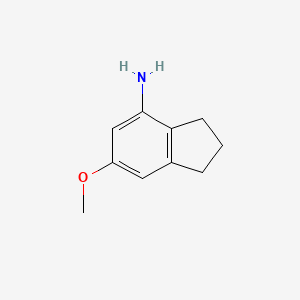
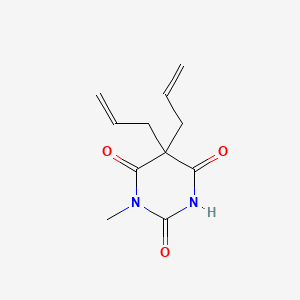

![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)

